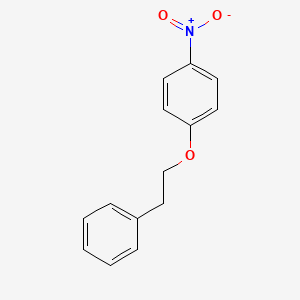![molecular formula C24H21N3O4 B2529547 3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898454-92-7](/img/structure/B2529547.png)
3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide" is a derivative of quinazolinone, a heterocyclic compound that has garnered interest due to its potential pharmacological properties. The structure of this compound suggests it may have interesting chemical and physical properties, as well as potential synthetic versatility.
Synthesis Analysis
The synthesis of quinazolinone derivatives can be achieved through various methods. One approach involves the condensation of 3-aminoquinazolin-4-ones with benzoxazinones, which yields unsymmetrical biquinazoline diones . This method demonstrates the ability to tolerate a range of functionalities, which could potentially be applied to the synthesis of the compound . Another synthetic route is the use of α',α'-disilylated benzamides, which can act as synthons for the formation of various heterocyclic compounds, including isoquinolines . This suggests that similar strategies could be employed for the synthesis of the target compound.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is characterized by the presence of a bicyclic system containing nitrogen atoms, which is fundamental to their chemical behavior. The compound of interest, with its dimethoxy and benzamide groups, would likely exhibit unique electronic and steric characteristics that influence its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Quinazolinone derivatives can participate in a variety of chemical reactions. For instance, the synthesis of dimeric pyrrolo-fused isoquinoline derivatives from benzamides involves a domino approach with multiple bond-forming steps, including Ru(II)-catalyzed ortho alkenylation and dehydrogenative dimerization . This indicates that the compound may also undergo complex reactions leading to the formation of novel structures with interesting properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their substituents. For example, the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and their thione analogs demonstrates the impact of different functional groups on the properties of the resulting compounds . The presence of dimethoxy and benzamide groups in the compound of interest would affect its solubility, photoluminescence, and redox behavior, which are important for its potential applications in medicinal chemistry and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Chemical Properties
Pummerer-Type Cyclization
Saitoh et al. (2001) explored the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline and 2-phenyl-1,2,4,5-tetrahydro-3H-3-benzazepine via Pummerer-type cyclization, highlighting the role of boron trifluoride diethyl etherate in enhancing cyclization yields. This study provides insight into synthetic strategies that could be relevant for derivatives of the specified compound (Saitoh et al., 2001).
Tetra- and Penta-heterocyclic Compounds
Abdallah et al. (2009) reported on the synthesis of tetra- and penta-heterocyclic compounds incorporating the isoquinoline moiety, which showcases the potential for creating complex structures that may have unique biological activities (Abdallah et al., 2009).
Potential Applications in Medicinal Chemistry
Antimicrobial Activities
Patel et al. (2011) synthesized new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and evaluated their antimicrobial activities, indicating the potential for quinazoline derivatives in antimicrobial drug development (Patel et al., 2011).
Analgesic and Anti-inflammatory Activities
Köksal et al. (2007) explored the analgesic and anti-inflammatory activities of some new Mannich bases of 5-nitro-2-benzoxazolinones, which contributes to the understanding of how modifications to the quinazoline core can impact pharmacological properties (Köksal et al., 2007).
Anticancer and Docking Studies
Soda et al. (2022) described the I2/TBHP mediated domino synthesis of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-aryl/alkyl benzamides and their evaluation for anticancer activity alongside docking studies. This research highlights the potential of quinazolinone derivatives in cancer therapy and their interactions with biological targets (Soda et al., 2022).
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-15-25-20-10-5-4-9-19(20)24(29)27(15)18-8-6-7-17(14-18)26-23(28)16-11-12-21(30-2)22(13-16)31-3/h4-14H,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXLLGGZFVYWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B2529466.png)
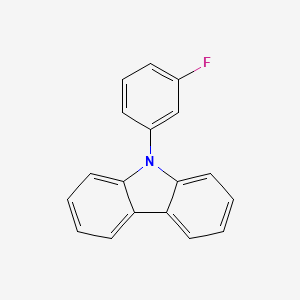
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-pentyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2529469.png)
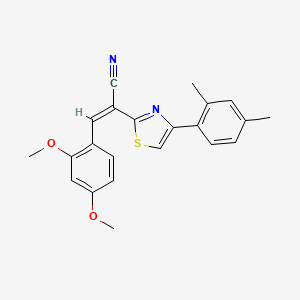
![N-(2-methoxy-5-methylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2529471.png)
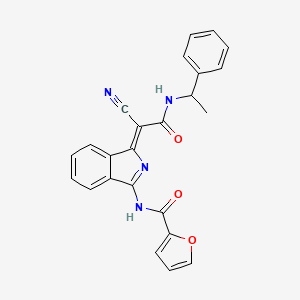
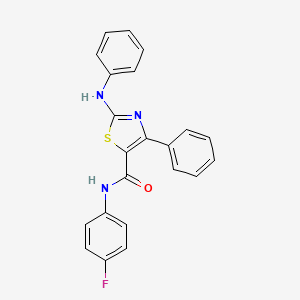

![2-[(2-{2-[(2-furylmethyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2529477.png)
![7-[(2-Chlorophenyl)methyl]-3-methyl-8-(1-phenylethylamino)purine-2,6-dione](/img/structure/B2529480.png)

![3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B2529484.png)
